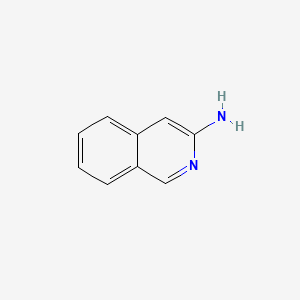

3-Aminoisoquinoline

Overview

Description

3-Aminoisoquinoline, also known as Isoquinolin-3-amine, is a chemical compound with the empirical formula C9H8N2 . It has a molecular weight of 144.17 .

Synthesis Analysis

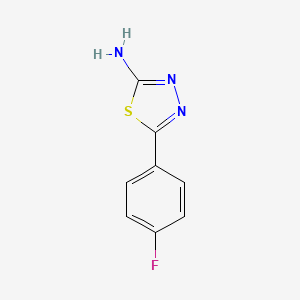

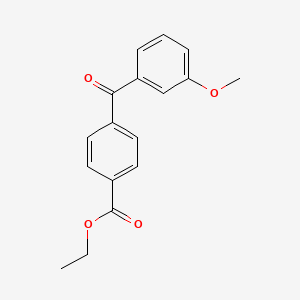

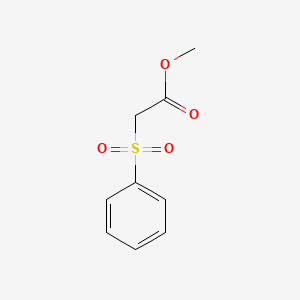

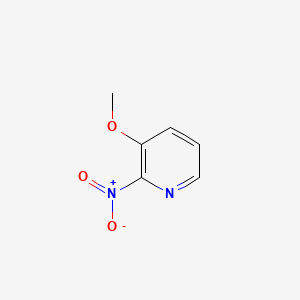

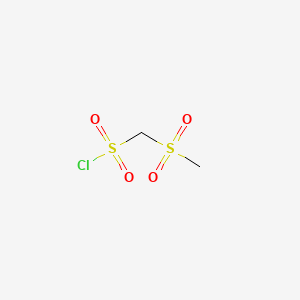

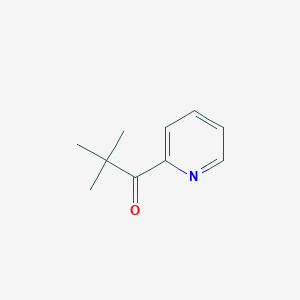

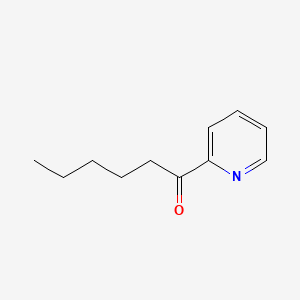

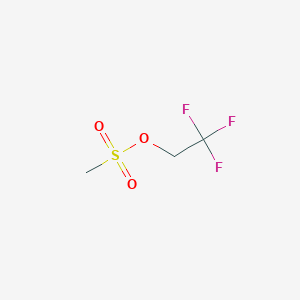

A metal-free one-pot intramolecular transannulation of 1-sulfonyl-4-(2-aminomethylphenyl)-1,2,3-triazoles has been developed, which enables the facile synthesis of various 3-aminoisoquinolines as well as relevant scaffolds from readily available starting materials .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused to a pyridine ring. The nitrogen atom is located at the 3rd position of the isoquinoline structure .

Chemical Reactions Analysis

The reaction of this compound with nitrous acid has been studied. The product of this reaction has been identified as the previously unreported 3,4-isoquinolinedione 4-oxime hydrate .

Physical And Chemical Properties Analysis

This compound is a solid compound with a melting point of 174-178 °C . It has a molecular weight of 144.17 g/mol, and its molecular formula is C9H8N2 .

Scientific Research Applications

Synthesis and Chemical Properties

- Synthesis and Spasmolytic Activity : 3-Aminoisoquinolines are synthesized through acid-catalyzed cyclocondensation of arylacetonitriles. This process involves the formation of intermediate Nimidoylnitrilium ions and 3-aminoisoquinoline. These compounds have been studied for their spasmolytic activity, particularly their acyl derivatives (Sereda et al., 1997).

- Chemical Properties and Reactions : The chemical properties of 3-aminoisoquinolines and their hydrogenated derivatives are diverse, including reactions with electrophilic and nucleophilic agents, and processes of oxidation and reduction (Potikha & Kovtunenko, 2009).

Applications in Drug Synthesis and Cancer Research

- Kinase Inhibitors Synthesis : A rapid synthesis method for this compound-5-sulfonamides, which are related to known kinase inhibitors, was developed using a two-step sequential reaction. This synthesis is significant for the development of kinase inhibitors (Proisy et al., 2009).

- Cytotoxic Activity Against Cancer Cells : Novel aminoisoquinoline-5,8-quinones bearing α-amino acids have shown moderate to high cytotoxic activity against cancer cells. This research highlights the importance of the amino acid fragment's structure and location in determining cytotoxic effects (Valderrama et al., 2016).

Sensor Applications

- Mercury Sensing : 3-Phenyl-2-amino isoquinoline has been demonstrated to act as a mercury sensor. Its simple synthesis and the requirement for a base/buffer for mercury binding underscore its potential as a chemical sensor (Wan et al., 2009).

Safety and Hazards

Future Directions

The unique structure of 3-aminoisoquinolines is well-explored to be commonly used as the unit for synthesizing biologically active representatives . Therefore, the development of more efficient and practical methods for preparing 3-aminoisoquinoline is still necessary . Furthermore, the study of its biological activities could lead to the development of new therapeutic agents .

Mechanism of Action

Target of Action

Isoquinoline alkaloids, a class of compounds to which 3-aminoisoquinoline belongs, are known to exhibit broad-spectrum anticancer activity . They interact with various cellular targets, leading to cell cycle arrest and apoptosis .

Mode of Action

Isoquinoline alkaloids, in general, exert their anticancer effects through inhibition of cell proliferation and invasion, suppression of tumor angiogenesis, and induction of cell apoptosis .

Biochemical Pathways

Isoquinoline alkaloids are known to interfere with multiple cellular pathways, leading to a decrease in cell proliferation and an increase in programmed cell death .

Result of Action

Isoquinoline alkaloids are known to induce apoptosis and inhibit cell proliferation, which could potentially lead to the reduction of tumor growth .

Biochemical Analysis

Biochemical Properties

3-Aminoisoquinoline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions of this compound is with the enzyme cyclic nucleotide phosphodiesterase, which is involved in the regulation of intracellular levels of cyclic nucleotides. This interaction can modulate the enzyme’s activity, leading to changes in cellular signaling pathways . Additionally, this compound has been shown to interact with various proteins involved in DNA repair and replication, further highlighting its importance in cellular processes .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to affect the expression of genes involved in cell cycle regulation and apoptosis, thereby impacting cell proliferation and survival . Moreover, it can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in the levels of various metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, this compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling pathways . This inhibition can lead to changes in downstream signaling events, ultimately affecting cellular function. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate cellular processes in a dose-dependent manner . At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of careful dosage optimization in experimental studies involving this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes . For instance, this compound has been shown to affect the biosynthesis of catecholamines and other neurotransmitters, highlighting its potential role in neurochemical processes . Additionally, this compound can impact the metabolism of amino acids and nucleotides, further underscoring its significance in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by various transporters, influencing its localization and accumulation within different cellular compartments . Additionally, this compound can bind to specific proteins, such as albumin, which can affect its distribution and bioavailability within tissues .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus and mitochondria, through various targeting signals and post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological activity . For example, the presence of this compound in the nucleus can affect gene expression by interacting with transcription factors and other nuclear proteins .

properties

IUPAC Name |

isoquinolin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c10-9-5-7-3-1-2-4-8(7)6-11-9/h1-6H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYCKDIRCVDCQAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=NC(=CC2=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50903057 | |

| Record name | NoName_3645 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50903057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25475-67-6 | |

| Record name | 3-Aminoisoquinoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=218383 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-AMINOISOQUINOLINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isoquinolin-3-amine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AEY32ZN5CU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key structural features of 3-Aminoisoquinoline?

A1: this compound is a heterocyclic aromatic compound consisting of a benzene ring fused to a pyridine ring, with an amino group (-NH2) substituted at the 3-position of the isoquinoline nucleus.

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C9H8N2. Its molecular weight is 144.17 g/mol.

Q3: Are there any specific spectroscopic data available for this compound?

A3: While the provided articles don't delve into detailed spectroscopic analysis, they mention utilizing techniques like nuclear magnetic resonance (NMR) and ultraviolet (UV) spectroscopy to characterize this compound and its derivatives []. These techniques help determine structural features and electronic properties of the molecule.

Q4: How is this compound typically synthesized?

A4: Several synthetic routes for this compound and its derivatives have been explored.

- One common method involves reacting 2-acylphenylacetonitriles with amines, a process often facilitated by microwave irradiation to enhance reaction speed and selectivity [, ].

- Another approach utilizes the Bischler-Napieralski reaction, where an amide derivative of a substituted 2-phenethylamine is treated with a dehydrating agent to form the isoquinoline ring [, ].

- Researchers have also employed palladium-catalyzed enolate arylation for synthesizing diversely substituted 3-Aminoisoquinolines [, ].

Q5: Can you describe the mechanism of synthesizing 3-Aminoisoquinolines via palladium-catalyzed enolate arylation?

A5: This method involves the palladium-catalyzed coupling of an enolate with an ortho-functionalized aryl halide. This generates a protected 1,5-dicarbonyl intermediate, which can then be cyclized with an ammonia source to yield the desired this compound [, ]. The method allows for the introduction of various substituents at different positions on the isoquinoline ring.

Q6: What are some notable chemical reactions of this compound?

A6: this compound can undergo various chemical transformations due to the presence of the amino group and the aromatic system:

- Diazotization: Reaction with nitrous acid leads to the formation of 3,4-isoquinolinedione 4-oxime hydrate [, ].

- Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, such as reacting with phenylisothiocyanates to create N-fused imino-1,2,4-thiadiazolo isoquinoline derivatives [].

- Buchwald-Hartwig Reaction: This palladium-catalyzed reaction allows the introduction of various aryl, alkyl, or even unsubstituted amino groups at the 3-position, leading to the synthesis of this compound-5-sulfonamides, which are of interest for their potential biological activity [, ].

Q7: Are there any catalytic applications of this compound or its derivatives?

A7: While the provided research doesn't explicitly describe this compound's use as a catalyst, its derivatives, particularly those with sulfonamide groups, are being explored for their potential to inhibit kinases [, ]. These studies highlight the potential of this compound derivatives as a scaffold for developing molecules with specific biological activities.

Q8: What is the significance of the 3-amino group in this compound for its biological activity?

A8: The 3-amino group plays a crucial role in the biological activity of this compound derivatives. It can participate in hydrogen bonding and other interactions with target proteins, influencing the compound's binding affinity and selectivity.

Q9: What are the potential therapeutic applications of this compound derivatives?

A9: 3-Aminoisoquinolines exhibit diverse pharmacological properties:

- Central Nervous System Depressants: Some derivatives demonstrate activity as central nervous system depressants, suggesting potential applications in treating anxiety or sleep disorders [, ].

- Anticancer Activity: Certain this compound analogs, particularly those containing sulfonamide functionalities, have shown promising anticancer activity in vitro, highlighting their potential as lead compounds for anticancer drug development [].

- Spasmolytic Activity: Derivatives of this compound have also been investigated for their spasmolytic activity, suggesting potential use in treating conditions like irritable bowel syndrome [].

Q10: What are the limitations of the existing research on this compound?

A10: The provided research on this compound and its derivatives primarily focuses on chemical synthesis and in vitro studies. While these studies provide a foundation for understanding their potential, more in-depth investigations are required to:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B1296623.png)